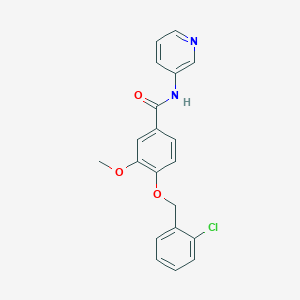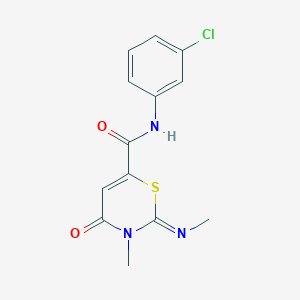![molecular formula C28H27ClN2O2S2 B11081258 7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11081258.png)
7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that belongs to the class of benzothienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothieno Ring: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Pyrimido Ring: This step often involves condensation reactions with appropriate amines and aldehydes.
Functional Group Modifications: Introduction of tert-butyl, phenyl, and chlorophenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Various substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, benzothienopyrimidines are studied for their potential as enzyme inhibitors, particularly in cancer research.
Medicine
Medically, these compounds are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, such compounds may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Other compounds in this class with similar core structures.
Thienopyrimidines: Compounds with a thiophene ring fused to a pyrimidine ring.
Phenyl Substituted Compounds: Compounds with phenyl groups attached to various positions.
Uniqueness
The uniqueness of 7-(TERT-BUTYL)-2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H27ClN2O2S2 |
|---|---|
Molecular Weight |
523.1 g/mol |
IUPAC Name |
7-tert-butyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C28H27ClN2O2S2/c1-28(2,3)18-11-14-21-23(15-18)35-25-24(21)26(33)31(20-7-5-4-6-8-20)27(30-25)34-16-22(32)17-9-12-19(29)13-10-17/h4-10,12-13,18H,11,14-16H2,1-3H3 |
InChI Key |
PLHPUFDHARIESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((Z)-1-{[(3-morpholin-4-ylpropyl)amino]carbonyl}-2-pyridin-3-ylvinyl)benzamide](/img/structure/B11081189.png)
![methyl 11-(2-bromo-4,5-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11081195.png)
![Methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11081205.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11081218.png)
![5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11081224.png)

![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11081233.png)
![methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B11081241.png)
![N-(4-chlorophenyl)-2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11081247.png)
![1-(3-Chlorophenyl)-3-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}urea](/img/structure/B11081248.png)
![5-(4-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11081257.png)

![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-methylphenyl)amino]ethanone](/img/structure/B11081264.png)
![2-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11081269.png)
